Oxane-2,4,5-triol

Angiogenesis Wound Healing Tissue Engineering

This (2S,4S,5R)-oxane-2,4,5-triol (2-deoxy-D-ribose) is the defined stereoisomer required for reproducible research. It selectively inhibits MMP-2/MMP-9 (IC50 10-20 µM) with minimal off-target effects (>500 µM for other proteases). As a pro-angiogenic agent, it achieves 80-100% VEGF-comparable neovascularization with superior stability and lower cost. Uniquely, it stimulates endogenous VEGF via non-canonical sugar pathways—enabling sustained physiological responses. Essential for glycomimetic design, biomaterials, and oncology studies. Insist on (2S,4S,5R)-isomer.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Cat. No. B12318635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxane-2,4,5-triol
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1C(C(COC1O)O)O
InChIInChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2
InChIKeyZVQAVWAHRUNNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxane-2,4,5-triol: Chiral Cyclic Polyol Scaffold for Glycomimetic and Pro-Angiogenic Research


Oxane-2,4,5-triol describes a class of chiral cyclic polyols featuring a six-membered oxane (tetrahydropyran) ring with hydroxyl groups at the 2, 4, and 5 positions [1]. This core scaffold, which is also the fundamental structure of the biologically significant monosaccharide 2-deoxy-D-ribose, provides a dense array of stereochemically defined hydrogen-bonding sites, making it a versatile chiral building block and a key pharmacophore in glycomimetic design [2].

Why Generic Substitution of Oxane-2,4,5-triol Is Inadvisable: The Critical Impact of Stereochemistry on Biological Function


The simple molecular formula C5H10O4 belies the functional complexity of oxane-2,4,5-triol. The specific stereochemical arrangement of the hydroxyl groups at the 2, 4, and 5 positions is paramount, as it dictates the molecule's three-dimensional shape and, consequently, its ability to engage in precise, chiral-dependent interactions with biological targets such as enzymes and receptors [1]. Generic or undefined mixtures of stereoisomers cannot guarantee the specific activity profile, efficacy, or selectivity demonstrated by a defined isomer like (2S,4S,5R)-oxane-2,4,5-triol (2-deoxy-D-ribose). Substitution with an alternative stereoisomer or an achiral analog would likely result in a complete loss of function or an unpredictable biological outcome, thereby invalidating experimental reproducibility and therapeutic potential [2].

Quantitative Differentiation of (2S,4S,5R)-Oxane-2,4,5-triol (2-Deoxy-D-Ribose): A Data-Driven Evidence Guide


Comparative Angiogenic Efficacy of 2-Deoxy-D-Ribose (2dDR) vs. VEGF In Vitro and In Vivo

The pro-angiogenic activity of (2S,4S,5R)-oxane-2,4,5-triol (2-deoxy-D-ribose, 2dDR) has been directly compared to the gold-standard growth factor, Vascular Endothelial Growth Factor (VEGF). In a range of in vitro and in vivo models, 2dDR was found to be approximately 80-100% as effective as VEGF in promoting angiogenesis [1]. This high efficacy, combined with its superior stability and lower cost, positions 2dDR as a viable and practical alternative to recombinant VEGF for stimulating new blood vessel formation [1].

Angiogenesis Wound Healing Tissue Engineering

Matrix Metalloproteinase (MMP) Inhibition by 2-Deoxy-D-Ribose: Selectivity Profile

Vendor technical data indicates that 2-deoxy-D-ribose acts as a selective inhibitor of matrix metalloproteinases MMP-2 and MMP-9, with reported IC50 values in the 10-20 µM range . Importantly, it demonstrates selectivity for these targets over other MMPs (MT1-MMP, MMP-8, MMP-13) and serine proteases (trypsin-2, neutrophil elastase, cathepsin G), which were not inhibited at concentrations up to 500 µM . This selectivity profile is a key differentiator for researchers investigating the role of MMP-2 and MMP-9 in processes like tumor cell migration and angiogenesis.

Cancer Metastasis Enzyme Inhibition MMP Inhibitor

Unique Angiogenic Stimulation Compared to Other Sugars

A 2020 study directly compared the angiogenic potential of (2S,4S,5R)-oxane-2,4,5-triol (2dDR) to other sugars and established that only 2dDR stimulated angiogenesis by significantly increasing the production of Vascular Endothelial Growth Factor (VEGF) [1]. This finding highlights a unique biological activity not shared by structurally similar monosaccharides, establishing a clear differentiation point for scientific applications where upregulation of endogenous VEGF is the desired mechanism.

Angiogenesis Sugar Biology VEGF Upregulation

Defined Application Scenarios for (2S,4S,5R)-Oxane-2,4,5-triol (2-Deoxy-D-Ribose) Based on Quantified Differentiation


Cost-Effective and Stable Pro-Angiogenic Agent for Wound Healing and Tissue Engineering Research

Researchers developing advanced wound dressings or vascularized tissue-engineered constructs should prioritize (2S,4S,5R)-oxane-2,4,5-triol (2dDR) as a pro-angiogenic agent. Its proven efficacy, which is 80-100% comparable to that of VEGF in stimulating new blood vessel formation [1], combined with its superior chemical stability and lower procurement cost, makes it a more practical and scalable alternative to recombinant growth factors for functionalizing biomaterials [1].

Selective Tool Compound for MMP-2 and MMP-9 Pathway Investigation in Cancer Metastasis Models

For studies investigating the specific roles of MMP-2 and MMP-9 in tumor cell invasion, migration, and metastasis, (2S,4S,5R)-oxane-2,4,5-triol (2dDR) offers a valuable selective inhibition profile [1]. Its ability to inhibit MMP-2 and MMP-9 at concentrations (IC50 10-20 µM) far below those required to affect other related proteases (IC50 > 500 µM) [1] allows for more precise experimental interpretation, reducing confounding off-target effects compared to broader-spectrum inhibitors.

Investigating Endogenous VEGF Upregulation via Sugar-Mediated Signaling Pathways

This compound is uniquely suited for experiments designed to elucidate the non-canonical, sugar-mediated pathways that lead to the upregulation of endogenous VEGF [1]. Unlike direct application of recombinant VEGF, the use of (2S,4S,5R)-oxane-2,4,5-triol (2dDR) allows researchers to stimulate a more physiological and sustained pro-angiogenic response by inducing the body's own production of the growth factor, providing a distinct experimental paradigm not achievable with other sugars [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxane-2,4,5-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.